molecular formula C6H2F5N B15383751 N,N,2,3,4-pentafluoroaniline

N,N,2,3,4-pentafluoroaniline

Cat. No.: B15383751
M. Wt: 183.08 g/mol
InChI Key: JHFFDCUKJCATBU-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoroaniline (molecular formula: C₆H₂F₅N, molecular weight: 183.08 g/mol) is a highly fluorinated derivative of aniline, where fluorine atoms occupy all five available positions on the benzene ring (2, 3, 4, 5, 6), leaving the amine group (-NH₂) at position 1 unsubstituted . This compound is characterized by its high thermal stability, with melting points exceeding 300°C, and insolubility in water . Its strong electron-withdrawing fluorine substituents confer unique chemical reactivity, making it valuable in synthesizing advanced materials such as polybenzoxazines for electronic applications and molecular ferroelectrics like SA-PFA (N-salicylidene-2,3,4,5,6-pentafluoroaniline), which exhibits light-triggered polarization switching .

Properties

Molecular Formula

C6H2F5N

Molecular Weight

183.08 g/mol

IUPAC Name

N,N,2,3,4-pentafluoroaniline

InChI

InChI=1S/C6H2F5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H

InChI Key

JHFFDCUKJCATBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N(F)F)F)F)F

Origin of Product

United States

Biological Activity

N,N,2,3,4-pentafluoroaniline, a fluorinated aromatic amine, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article details the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and implications for drug design.

This compound is characterized by the following properties:

PropertyValue
Melting Point33-35 °C (lit.)
Boiling Point153 °C (lit.)
Density1.744 g/cm³
Flash Point165 °F
Storage ConditionsDark place, inert atmosphere, 2-8 °C

This compound is primarily utilized in synthesizing various metal complexes and as a precursor for advanced materials in catalysis and drug development .

Antimicrobial Activity

Recent studies have investigated the antimicrobial and antifungal activities of this compound. It has shown promise as a potential agent against various pathogens. The compound's efficacy was evaluated through in vitro assays that demonstrated its ability to inhibit the growth of specific bacterial strains and fungi. For instance:

  • Microbial Assays : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antimicrobial agents.

Metabolic Pathways

The metabolism of this compound has been studied to understand its bioactivation and potential toxicity. Research indicates that:

  • Cytochrome P-450 Enzymes : These enzymes play a crucial role in the oxidative metabolism of fluorinated anilines. The primary metabolic pathway leads to the formation of reactive benzoquinoneimines, which can interact with cellular macromolecules .
  • Bioactivation : The presence of fluorine atoms significantly alters the metabolic fate of the compound compared to non-fluorinated analogs. This bioactivation pathway may enhance its cytotoxic properties in certain cellular contexts .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Anticancer Activity : A study focusing on various aniline derivatives found that this compound exhibited cytotoxic effects against human prostate cancer cells (DU145) and leukemic cells (K562). The structure-activity relationship (SAR) analysis indicated that the presence of fluorine substituents enhanced its anticancer efficacy .
  • Toxicological Assessments : Investigations into the toxicological profile revealed that while the compound possesses antimicrobial properties, it also exhibits potential cytotoxicity due to its metabolic products. Long-term exposure studies are necessary to fully elucidate its safety profile in biological systems .

The mechanism through which this compound exerts its biological effects involves several key processes:

  • Metal Complex Formation : The compound can form stable complexes with metal ions through coordination with nitrogen and oxygen atoms. These complexes may exhibit unique biological activities that could be harnessed for therapeutic applications .
  • Reactive Metabolite Formation : The bioactivation to reactive benzoquinoneimines is a critical step in its mechanism of action. These metabolites can lead to oxidative stress in cells, contributing to their cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Fluoroanilines vary in the number and positions of fluorine substituents, significantly altering their properties:

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Characteristics
2,3,4,5,6-Pentafluoroaniline C₆H₂F₅N 2,3,4,5,6 183.08 Five fluorine atoms; high thermal stability; used in polyimides and ferroelectrics
2,3,4-Trifluoroaniline C₆H₄F₃N 2,3,4 147.10 Three fluorine atoms; precursor for antimicrobial hydrazides
4-Fluoroaniline C₆H₆FN 4 111.12 Single fluorine; classified as corrosive (Class 8)
2,3,4,5-Tetrafluoroaniline C₆H₃F₄N 2,3,4,5 165.09 Four fluorine atoms; not classified as dangerous goods

Physical and Spectroscopic Properties

  • Melting Points: Pentafluoroaniline derivatives (e.g., SA-PFA) exhibit high melting points (>300°C), surpassing those of non-fluorinated analogues .
  • Solubility : Fluorination reduces solubility in polar solvents. Pentafluoroaniline is insoluble in water, while 2,3,4-trifluoroaniline shows poor solubility in common organic solvents .
  • NMR Spectra : Fluorine substituents cause distinct splitting in ¹³C NMR spectra due to interactions with paramagnetic fluorine nuclei .

Toxicity and Regulatory Status

  • 2,3,4,5,6-Pentafluoroaniline: Not classified as dangerous goods under the Globally Harmonized System (GHS) .
  • 4-Fluoroaniline : Classified as corrosive (Class 8) due to its acidic NH₂ group .

Preparation Methods

Hofmann Rearrangement of Pentafluorobenzamide

The most widely documented method for synthesizing N,N,2,3,4-pentafluoroaniline involves the Hofmann rearrangement of 2,3,4,5,6-pentafluorobenzamide. This reaction proceeds via the degradation of the amide group to yield the primary amine.

Reaction Mechanism and Conditions

The reaction employs bromine ($$ \text{Br}_2 $$) and sodium hydroxide ($$ \text{NaOH} $$) in a mixed solvent system of water and acetonitrile at elevated temperatures (80°C). The general steps are as follows:

  • Bromine Activation : Bromine is added dropwise to an aqueous sodium hydroxide solution at 0–10°C to form sodium hypobromite ($$ \text{NaOBr} $$).
  • Amide Degradation : Pentafluorobenzamide is introduced to the reaction mixture, triggering the Hofmann rearrangement. The internal temperature is maintained at 80°C to ensure complete conversion.
  • Workup and Isolation : The product is extracted with methyl tert-butyl ether ($$ \text{MTBE} $$), concentrated under reduced pressure, and purified via crystallization.
Key Data:
Parameter Value
Yield 89.5%
Purity (HPLC) >95%
Solvent System Water/Acetonitrile (1:1 v/v)
Reaction Time 1–2 hours

This method is favored for its scalability and reproducibility, with industrial batches routinely achieving multi-kilogram outputs.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

While less common, nucleophilic substitution on polyfluorinated benzene derivatives has been explored. For example, pentafluorobenzene can react with ammonia under high-pressure conditions to introduce the amino group. However, this approach suffers from poor regioselectivity and requires harsh reaction conditions (175°C, autoclave).

Reduction of Nitro Precursors

The reduction of 2,3,4,5,6-pentafluoronitrobenzene ($$ \text{C}6\text{F}5\text{NO}2 $$) using catalytic hydrogenation (e.g., Raney nickel, $$ \text{H}2 $$) or stoichiometric reagents (e.g., $$ \text{SnCl}_2 $$) represents a potential pathway. However, no explicit examples were identified in the reviewed literature, suggesting limited practicality.

Industrial Production and Optimization

Large-Scale Synthesis

Industrial protocols emphasize solvent selection and temperature control to maximize yield and minimize byproducts. Methyl tert-butyl ether ($$ \text{MTBE} $$) is preferred for extraction due to its low miscibility with water and ease of removal.

Optimization Parameters:
Variable Optimal Range
NaOH Concentration 10–15% (w/v)
Bromine Stoichiometry 1.1 equivalents
Extraction Solvent MTBE
Crystallization Temp 10–15°C

Supplier Landscape

Major suppliers include Thermo Fisher Scientific and Sigma-Aldrich , with pricing ranging from $27.65–$237 per 25 g depending on purity (98–99%).

Q & A

Q. What are the established synthetic routes for N,N,2,3,4-pentafluoroaniline, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pentafluoroaniline derivatives are synthesized by reacting ethyl formate with the monosodium salt of pentafluoroaniline under controlled temperature and inert atmospheres to avoid side reactions . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Alkali metal bases (e.g., NaH) improve deprotonation efficiency.
  • Purification : Recrystallization or column chromatography is critical due to the compound’s low melting point and crystalline nature .

Q. How can spectroscopic techniques be optimized to characterize this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for resolving fluorine substituent environments. For example, distinct chemical shifts for ortho, meta, and para fluorines are observed between δ -140 to -160 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 210.0423) and fragmentation patterns.
  • IR Spectroscopy : NH stretching (~3400 cm1^{-1}) and C-F vibrations (1100–1250 cm^{-1) provide structural insights .

Q. What thermodynamic properties are critical for handling this compound in experimental workflows?

  • Enthalpy of Formation : Determined via combustion calorimetry (ΔfHgas=280.5kJ/mol\Delta_f H^\circ_{\text{gas}} = -280.5 \, \text{kJ/mol}) and validated with G3MP2B3 computational methods (mean deviation ±3 kJ/mol) .
  • Vaporization/Sublimation : High-temperature sublimation experiments reveal ΔsubH=75.2kJ/mol\Delta_{\text{sub}} H^\circ = 75.2 \, \text{kJ/mol}, critical for storage and handling under vacuum .

Advanced Research Questions

Q. How do radical interactions (e.g., OH or H) affect the stability and reactivity of this compound in aqueous solutions?

Reduction or oxidation of pentafluoroaniline by radicals leads to fluoride elimination and radical intermediates:

  • Reduction : H radicals induce rapid HF elimination, forming tetrafluoroaniline radical cations (pKa=2.3\text{p}K_a = 2.3) .
  • Oxidation : SO4_4^{•-} or Cl2_2^{•-} generates pentafluoroaniline radical cations (pKa=1.9\text{p}K_a = 1.9), which exhibit enhanced electrophilicity .
    Methodological Insight : Use pulse radiolysis with fluoride ion-selective electrodes to track real-time fluoride release kinetics.

Q. How can computational models resolve discrepancies between experimental and theoretical thermochemical data for fluoroanilines?

  • G3MP2B3 vs. Experimental : For pentafluoroaniline, G3MP2B3 underestimates gas-phase enthalpy by -7.0 kJ/mol, attributed to incomplete dispersion corrections .
  • Mitigation Strategies : Hybrid DFT (e.g., ωB97X-D/6-311++G(d,p)) with explicit solvent models improves agreement for condensed-phase properties .

Q. What role does this compound play in catalytic N–H bond activation for organometallic applications?

Pentafluoroaniline acts as a ligand precursor in Pd-catalyzed C–N coupling. For example:

  • Mechanism : Pd(CH3_3)(HNArF5^\text{F5})(L1H) intermediates form via N–H activation, confirmed by 31P^{31}\text{P} NMR (δ=67.4\delta = 67.4) and HRMS ([M–CH3_3]+^+ at m/z 539.0872) .
  • Substrate Scope : Electron-withdrawing fluorine substituents enhance electrophilicity, enabling coupling with aryl halides under mild conditions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting NMR data for hydrogen bonding in pentafluoroaniline across solvents?

  • Observation : In acetone, NH protons resonate at δ 3.04 ppm, but in DMSO, shifts to δ 4.12 ppm due to stronger H-bonding .
  • Resolution : Use variable-temperature 1H^{1}\text{H} NMR to track exchange dynamics. For example, slower proton exchange with t-butyl alcohol in HMPA vs. DMSO confirms solvent polarity effects .

Methodological Tables

Property Experimental Value Computational Value (G3MP2B3) Deviation
ΔfHgas\Delta_f H^\circ_{\text{gas}}-280.5 kJ/mol-273.5 kJ/mol-7.0 kJ/mol
ΔsubH\Delta_{\text{sub}} H^\circ75.2 kJ/mol78.1 kJ/mol+2.9 kJ/mol
Source: Combined calorimetric and computational study

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